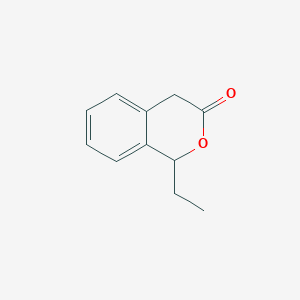
1-Ethyl-1,4-dihydro-3H-2-benzopyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylisochroman-3-one is an organic compound belonging to the isochromanone family. Isochromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 1-ethylisochroman-3-one consists of an isochromanone core with an ethyl group attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylisochroman-3-one can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . This method yields highly functionalized isochromanones under mild reaction conditions.
Industrial Production Methods: Industrial production of isochromanones, including 1-ethylisochroman-3-one, often involves the reaction of 1,2-bishalomethylbenzene with carbon monoxide and a compound of the formula R5R6R7C—OH in the presence of a palladium catalyst and a dipolar aprotic solvent . This process can be conducted at a CO pressure of 0.1 to 50 MPa and a temperature range of 20 to 200°C.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylisochroman-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethylisochroman-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethylisochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of prostaglandin formation . The compound’s antioxidant properties are due to its ability to scavenge reactive oxygen species.
Comparison with Similar Compounds
- 3-Benzoylphenyl)ethyl]-1H-isochromen-1-one
- 3-(1-(3-Benzoylphenyl)ethyl]-1H-isochromen-1-thione
Comparison: 1-Ethylisochroman-3-one is unique due to its specific structural features and the presence of an ethyl group at the first carbon atom. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other isochromanones .
Properties
CAS No. |
61923-73-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-ethyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O2/c1-2-10-9-6-4-3-5-8(9)7-11(12)13-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
IROKOKCJELEFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



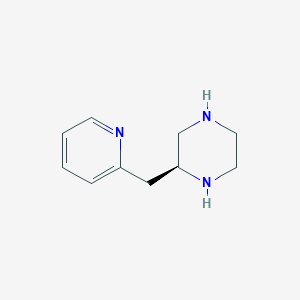
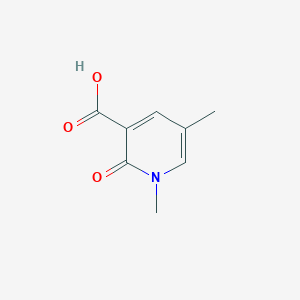

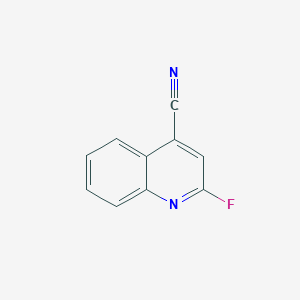

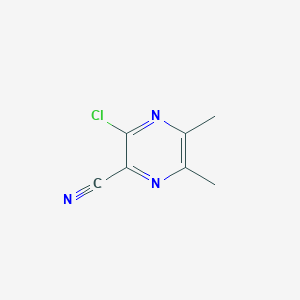
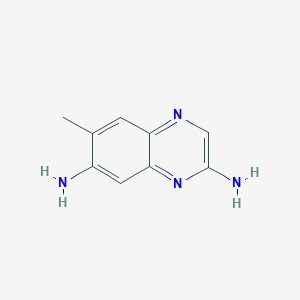
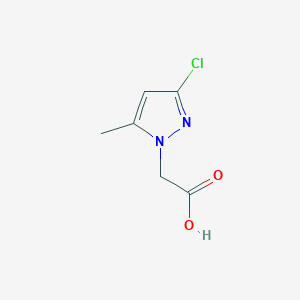
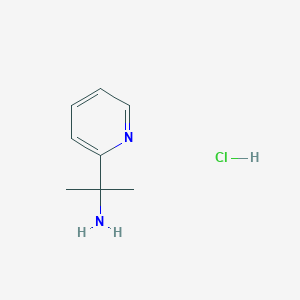


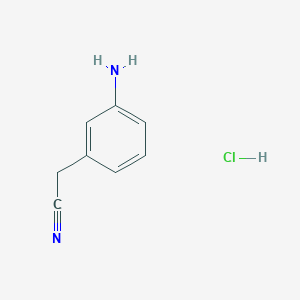
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
